molecular formula C18H17Cl2NO5 B2862665 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide CAS No. 1170192-69-4

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B2862665
CAS No.: 1170192-69-4
M. Wt: 398.24
InChI Key: JHGZIVHQRMMSMU-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide is a specialized synthetic compound featuring a 1,3-benzodioxole moiety linked to a dichlorophenoxy-propanamide chain. The 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently investigated for its potential to interact with various enzyme systems . Its structural analogs are commonly explored in diverse research areas, including the development of agrochemicals. For instance, phenoxyacetamide and picolinate derivatives are actively studied for their herbicidal properties , while other benzodioxole-containing compounds serve as key intermediates in synthesizing molecules with potential biological activity . The specific combination of the benzodioxole and dichlorophenoxy groups in this molecule makes it a compelling candidate for research into novel small-molecule modulators. Potential research applications include investigating its role as a potential herbicide by targeting plant growth processes, studying its interaction with enzymes such as monoamine oxidases or other oxidoreductases, which are known to be modulated by structurally related compounds , and utilizing it as a synthetic intermediate or pharmacophore model in the design of new chemical entities for various biochemical applications. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5/c1-11(26-15-4-2-12(19)8-14(15)20)18(22)21-6-7-23-13-3-5-16-17(9-13)25-10-24-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZIVHQRMMSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary intermediates:

  • 2-(2,4-Dichlorophenoxy)propanoic acid (carboxylic acid component).
  • 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine (amine component).

The amide bond formation between these intermediates constitutes the final step. Each intermediate requires distinct synthetic strategies, as detailed below.

Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid

Nucleophilic Aromatic Substitution

The dichlorophenoxy moiety is introduced via reaction between 2,4-dichlorophenol and a propanoic acid derivative. Two approaches dominate:

Alkylation of 2,4-Dichlorophenol with Ethyl 2-Bromopropanoate

Procedure :

  • Reaction : 2,4-Dichlorophenol reacts with ethyl 2-bromopropanoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Mechanism : SN2 displacement of bromide by the phenoxide ion.
  • Hydrolysis : The ethyl ester is saponified using aqueous NaOH in ethanol, yielding the free acid.

Yield : 70–85% (esterification), >90% (hydrolysis).

Asymmetric Hydrogenation for Enantiomerically Enriched Acid

For chiral variants, asymmetric hydrogenation of α-keto esters using ruthenium-BINAP catalysts achieves high enantiomeric excess (e.e. >95%). Subsequent hydrolysis furnishes the optically active acid.

Biocatalytic Approaches

Lipase-mediated esterification or hydrolysis offers an eco-friendly alternative. For example, Candida rugosa lipase catalyzes the kinetic resolution of racemic esters, providing enantiopure acids with e.e. >98%.

Synthesis of 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine

Etherification of Sesamol (1,3-Benzodioxol-5-ol)

Procedure :

  • Reaction : Sesamol reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in acetonitrile at reflux (82°C) for 24 hours.
  • Mechanism : Nucleophilic substitution (SN2) by the phenoxide ion.
  • Isolation : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 60–75%.

Reductive Amination

An alternative route involves reductive amination of 2-(2H-1,3-benzodioxol-5-yloxy)acetaldehyde using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.

Amide Bond Formation

Classical Activation with Thionyl Chloride

Procedure :

  • Activation : 2-(2,4-Dichlorophenoxy)propanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : The acyl chloride reacts with 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Yield : 80–90%.

Coupling Reagents

Modern reagents like HATU or EDCl/HOBt enhance efficiency:

  • HATU-mediated coupling : Combines acid and amine in DMF with N,N-diisopropylethylamine (DIPEA).
  • Yield : 85–95%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Thionyl Chloride High yield, simple workup SOCl₂ handling requires caution 80–90
HATU-mediated Mild conditions, high purity Costly reagents 85–95
Biocatalytic resolution Enantioselective, sustainable Longer reaction times 50–70

Scalability and Industrial Considerations

Large-scale synthesis (kilogram-level) favors the thionyl chloride route due to reagent availability and cost-effectiveness. Photochemical methods, as demonstrated in bicyclo[1.1.1]pentane syntheses, are less applicable here but highlight trends toward flow chemistry for hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have various scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound belongs to a broader class of phenoxyacetamides, differing in substituents on the amide nitrogen and phenoxy group. Key analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight Source
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide Benzodioxol-ethyloxy, 2,4-dichlorophenoxy C₁₉H₁₈Cl₂NO₅* ~420.2†
2-(2,4-Dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide 4-Hydroxyphenyl, 2,4-dichlorophenoxy C₁₅H₁₃Cl₂NO₃ 326.17
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 3,4-Dichlorophenyl, 4-chloro-2-methylphenoxy C₁₆H₁₄Cl₃NO₂ 358.65
N-[1-(4-Fluorophenyl)ethyl]-2-(2,4-dichlorophenoxy)propanamide (27a) 4-Fluorophenylethyl, 2,4-dichlorophenoxy C₁₇H₁₆Cl₂FNO₃ ~384.2†
N-[(S)-1-(4-Fluorophenyl)ethyl]-(R)-2-(2,4-dichlorophenoxy)propanamide (27b) Stereospecific 4-fluorophenylethyl, 2,4-dichlorophenoxy C₁₇H₁₆Cl₂FNO₃ ~384.2†

*Calculated based on IUPAC name; †Estimated from analogous structures.

Key Observations:
  • Benzodioxol vs. Fluorophenyl Groups : The benzodioxol moiety in the target compound may enhance lipophilicity and metabolic stability compared to fluorophenyl analogs (e.g., 27a, 27b), which are more polar due to fluorine electronegativity .
  • Chlorine Substitution: All analogs share 2,4-dichlorophenoxy groups, a hallmark of herbicidal activity (e.g., 2,4-D), but differ in nitrogen substituents, which modulate target selectivity .

Physicochemical Properties

Data from synthesis studies highlight differences in polarity and stability:

Compound (Example) Melting Point (°C) Rf Value (Solvent System) Notes
Target Compound Not reported Not reported Likely higher lipophilicity vs. 27a
27a (N-[1-(4-Fluorophenyl)ethyl]-...) 100–103 0.58 (1:1 Hexane:EtOAc) Moderate polarity
27b (Stereospecific analog) 128–130 0.58 (1:1 Hexane:EtOAc) Higher crystallinity due to chirality
2-(2,4-Dichlorophenoxy)-N-(4-hydroxyphenyl)... Not reported Not reported Presence of hydroxyl group increases hydrophilicity
  • Rf Values: The target compound’s benzodioxol group likely results in lower polarity than fluorophenyl analogs (e.g., 27a, Rf ~0.58), aligning with higher retention in nonpolar solvents.

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